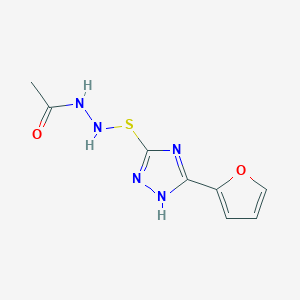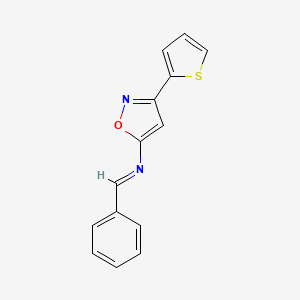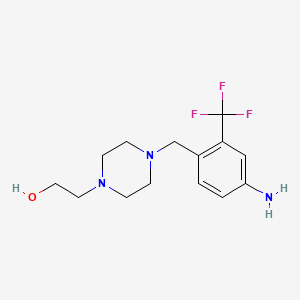
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H20F3N3O It is characterized by the presence of a piperazine ring, a trifluoromethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Commonly used solvents include ethanol, methanol, or dichloromethane
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Secondary amines
Substitution: Azide or thiol-substituted derivatives
Scientific Research Applications
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Uniqueness
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is unique due to its combination of a piperazine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
859027-17-1 |
|---|---|
Molecular Formula |
C14H20F3N3O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
2-[4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)13-9-12(18)2-1-11(13)10-20-5-3-19(4-6-20)7-8-21/h1-2,9,21H,3-8,10,18H2 |
InChI Key |
AFSUGKYOSCPBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
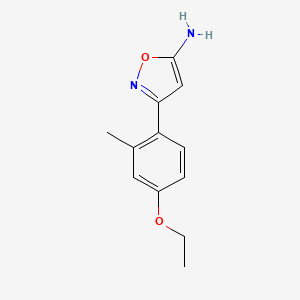



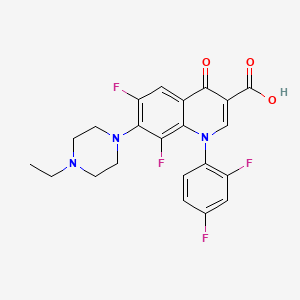

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
